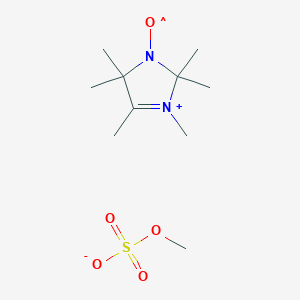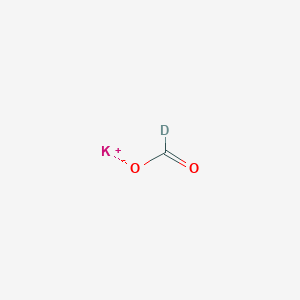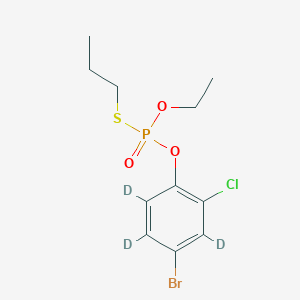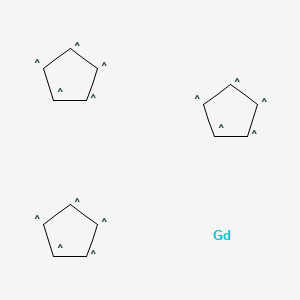
Tris(cyclopentadienyl)gadolinium(III), 99.9% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula Gd(C5H5)3. It consists of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique magnetic and luminescent properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium(III) can be synthesized through the reaction of gadolinium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{GdCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Gd(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While industrial-scale production methods are not extensively documented, the synthesis generally involves similar principles, with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)gadolinium(III) can undergo oxidation reactions, often resulting in the formation of gadolinium oxides.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products:
Oxidation: Gadolinium oxides.
Substitution: Various substituted gadolinium complexes depending on the reagents used
Scientific Research Applications
Tris(cyclopentadienyl)gadolinium(III) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and luminescent properties .
Mechanism of Action
The mechanism by which tris(cyclopentadienyl)gadolinium(III) exerts its effects is primarily related to its magnetic properties. The gadolinium ion has unpaired electrons, which contribute to its paramagnetic behavior. This makes it useful in applications such as MRI contrast agents, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparison with Similar Compounds
Tris(cyclopentadienyl)neodymium(III): Similar structure but with neodymium instead of gadolinium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide complex with similar coordination but different magnetic properties.
Uniqueness: Tris(cyclopentadienyl)gadolinium(III) is unique due to its specific magnetic and luminescent properties, which are not as pronounced in its neodymium and lanthanum counterparts. This makes it particularly valuable in applications requiring strong paramagnetic behavior and luminescence .
Properties
Molecular Formula |
C15H15Gd |
|---|---|
Molecular Weight |
352.5 g/mol |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
ZCFWIGYKHNDYOA-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


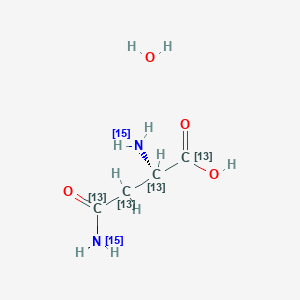
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
